5-(4-bromophenyl)-1-(4-butylphenyl)-3-[(4-butylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(4-BROMOPHENYL)-3-(4-BUTYLANILINO)-1-(4-BUTYLPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound characterized by its unique structure, which includes bromophenyl, butylanilino, and butylphenyl groups
Preparation Methods
The synthesis of 5-(4-BROMOPHENYL)-3-(4-BUTYLANILINO)-1-(4-BUTYLPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the bromophenyl and butylanilino precursors, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(4-BROMOPHENYL)-3-(4-BUTYLANILINO)-1-(4-BUTYLPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(4-BROMOPHENYL)-3-(4-BUTYLANILINO)-1-(4-BUTYLPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
When compared to similar compounds, 5-(4-BROMOPHENYL)-3-(4-BUTYLANILINO)-1-(4-BUTYLPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Similar compounds include:
Bis(4-bromophenyl)amine: Known for its applications in organic synthesis and material science.
Other bromophenyl derivatives: These compounds share some structural similarities but differ in their specific functional groups and applications.
Properties
Molecular Formula |
C30H33BrN2O |
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Molecular Weight |
517.5 g/mol |
IUPAC Name |
2-(4-bromophenyl)-4-(4-butylanilino)-1-(4-butylphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C30H33BrN2O/c1-3-5-7-22-9-17-26(18-10-22)32-28-21-29(24-13-15-25(31)16-14-24)33(30(28)34)27-19-11-23(12-20-27)8-6-4-2/h9-21,29,32H,3-8H2,1-2H3 |
InChI Key |
HJZXMKBXPMEDAO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC2=CC(N(C2=O)C3=CC=C(C=C3)CCCC)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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